molecular formula C16H12Cl2O B12847493 2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde CAS No. 65498-79-5

2,2-Bis(4-chlorophenyl)cyclopropane-1-carbaldehyde

Cat. No.: B12847493
CAS No.: 65498-79-5
M. Wt: 291.2 g/mol
InChI Key: HWEKCNILHJLTPZ-UHFFFAOYSA-N
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Description

2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring substituted with two 4-chlorophenyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 4-chlorobenzyl chloride with a cyclopropane derivative under basic conditions. The reaction is often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde can be scaled up using continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound under controlled conditions, ensuring high yields and purity. The use of reusable catalysts, such as Amberlyst-35, in a packed bed reactor is common in continuous-flow processes .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: 2,2-Bis(4-chlorophenyl)cyclopropanecarboxylic acid.

    Reduction: 2,2-Bis(4-chlorophenyl)cyclopropanemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving cyclopropane derivatives.

    Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring’s strained structure can also interact with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-chlorophenyl)cyclopropanecarbaldehyde is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity

Properties

CAS No.

65498-79-5

Molecular Formula

C16H12Cl2O

Molecular Weight

291.2 g/mol

IUPAC Name

2,2-bis(4-chlorophenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C16H12Cl2O/c17-14-5-1-11(2-6-14)16(9-13(16)10-19)12-3-7-15(18)8-4-12/h1-8,10,13H,9H2

InChI Key

HWEKCNILHJLTPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C=O

Origin of Product

United States

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